molecular formula C15H26O2 B12675939 (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate CAS No. 94022-03-4

(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate

Cat. No.: B12675939
CAS No.: 94022-03-4
M. Wt: 238.37 g/mol
InChI Key: DCEUMOZSMAUPSP-AWEZNQCLSA-N
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Description

(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate is an organic compound with a complex structure that includes both ester and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate typically involves esterification reactions. One common method is the reaction between 3,7-dimethyl-6-octen-1-ol and 3-methyl-2-butenoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

(S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-3,7-Dimethyl-6-octenyl 3-methyl-2-butenoate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ester and alkene groups, which confer distinct chemical reactivity and biological activity. Its structural complexity makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

94022-03-4

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,11,14H,6,8-10H2,1-5H3/t14-/m0/s1

InChI Key

DCEUMOZSMAUPSP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCOC(=O)C=C(C)C

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C=C(C)C

Origin of Product

United States

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